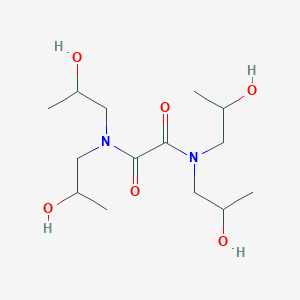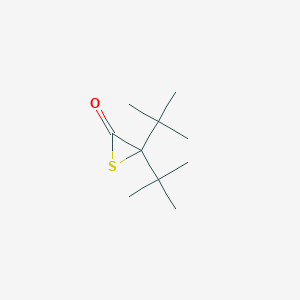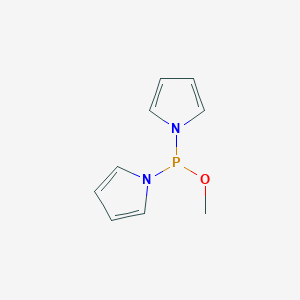
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide is typically synthesized through the reaction of ethylenediamine with propylene oxide. The reaction involves the addition of propylene oxide to ethylenediamine in the presence of a catalyst, such as potassium hydroxide, under controlled temperature and pressure conditions . The reaction can be represented as follows:
C2H4(NH2)2+4C3H6O→C14H32N2O4
Industrial Production Methods
In industrial settings, the production of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide involves large-scale reactors where ethylenediamine and propylene oxide are continuously fed into the system. The reaction is carried out at elevated temperatures (around 150-200°C) and pressures (10-20 atm) to ensure complete conversion of the reactants . The product is then purified through distillation and crystallization processes to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and hydroxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halides and alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide has a wide range of applications in scientific research, including:
Biology: Acts as a biological buffer and reagent for manganese, facilitating various biochemical assays.
Industry: Employed as a plasticizer, surfactant solubilizer, and curing agent for epoxy resins.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide involves its ability to form stable complexes with metal ions due to its chelating properties. The hydroxyl groups and amino groups in the compound coordinate with metal ions, forming stable chelates. This property is particularly useful in catalysis and biochemical assays where metal ion stabilization is required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine-N,N,N’,N’-tetraacetic acid (EDTA): A widely used chelating agent with similar metal ion binding properties.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Another ethylenediamine derivative with hydroxyl groups, used in similar applications.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide is unique due to its specific combination of hydroxyl and amino groups, which provides enhanced chelating and crosslinking capabilities compared to other similar compounds. Its ability to act as a catalyst, plasticizer, and surfactant solubilizer makes it highly versatile in various industrial and scientific applications .
Eigenschaften
CAS-Nummer |
64165-37-3 |
|---|---|
Molekularformel |
C14H28N2O6 |
Molekulargewicht |
320.38 g/mol |
IUPAC-Name |
N,N,N',N'-tetrakis(2-hydroxypropyl)oxamide |
InChI |
InChI=1S/C14H28N2O6/c1-9(17)5-15(6-10(2)18)13(21)14(22)16(7-11(3)19)8-12(4)20/h9-12,17-20H,5-8H2,1-4H3 |
InChI-Schlüssel |
MVHRZQPHASWUSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CC(C)O)C(=O)C(=O)N(CC(C)O)CC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)


![2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate](/img/structure/B14498979.png)

![(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14498985.png)







